molecular formula C11H14F3NO8 B10848704 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B10848704
M. Wt: 345.23 g/mol
InChI Key: GEGPMWUYMRCINJ-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid typically involves multiple steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride.

    Hydroxylation and Amination: Hydroxyl groups are introduced through hydroxylation reactions, and the amino group is added via an amination reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Metabolic Studies: Used to study metabolic pathways involving similar compounds.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of multiple functional groups allows it to engage in various types of chemical interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
  • This compound

Uniqueness

  • Functional Groups : The combination of hydroxyl, amino, and carboxylic acid groups in a single molecule is unique.
  • Trifluoroacetyl Group : The presence of the trifluoroacetyl group imparts distinct chemical properties, such as increased stability and reactivity.
  • Pyran Ring : The pyran ring structure contributes to the compound’s rigidity and specific spatial configuration, affecting its interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14F3NO8

Molecular Weight

345.23 g/mol

IUPAC Name

4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C11H14F3NO8/c12-11(13,14)10(22)15-6-3(17)1-5(9(20)21)23-8(6)7(19)4(18)2-16/h1,3-4,6-8,16-19H,2H2,(H,15,22)(H,20,21)

InChI Key

GEGPMWUYMRCINJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(C(C1O)NC(=O)C(F)(F)F)C(C(CO)O)O)C(=O)O

Origin of Product

United States

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